1,8-Dinitroanthraquinone
Overview
Description
Synthesis Analysis
The synthesis of 1,8-dinitroanthraquinone involves specific processes that ensure high purity and yield. A notable method includes the crystalline transformation of the compound and separation through hydrocyclone in water at room temperature, resulting in a mass percent purity of 99.5% and a separating yield of 60% (Chen Le-wen, 2007).
Molecular Structure Analysis
The molecular structure of 1,8-dinitroanthraquinone has been elucidated through X-ray diffraction studies. The anthraquinone nucleus is approximately planar, with the nitro groups inclined by significant angles to it, highlighting the possibility of internal hydrogen bonding (M. Bailey & C. Brown, 1967). Additional structural details have been provided through the study of crystal structures, revealing twisted nitro groups out of the aromatic ring planes, which significantly affect the molecular interactions and properties of the compound (H. Becker et al., 1996).
Chemical Reactions and Properties
1,8-Dinitroanthraquinone undergoes various chemical reactions, including photoinitiated transformations, where its conversion to other compounds under light exposure has been observed. Such reactions are crucial for understanding the reactivity and potential applications of 1,8-dinitroanthraquinone in materials science (T. Salzillo et al., 2012).
Physical Properties Analysis
The compound's physical properties, such as crystallinity, electrical, and optical characteristics, have been explored to understand its behavior in different conditions. Studies on thin films of related anthraquinone derivatives have shown that substrate temperature during deposition influences crystallinity, electrical conductivity, and optical absorption, indicating the compound's suitability for various technological applications (A. Mahajan et al., 2001).
Chemical Properties Analysis
The electrochemical and spectroscopic properties of 1,8-dinitroanthraquinone and its derivatives have been thoroughly investigated, revealing significant insights into its acid-base behavior and redox characteristics. These studies are fundamental for applications in molecular electronics and the development of new materials with tailored properties (J. Czupryniak et al., 2010).
Scientific Research Applications
Synthetic Organic Chemistry
1,8-Dinitroanthraquinone is primarily used in the realm of synthetic organic chemistry . It serves as a valuable reagent for the synthesis of various organic compounds .
Application
As a dinitro derivative of anthraquinone, it comprises two fused benzene rings, making it a polycyclic aromatic compound . It’s used as a building block in the synthesis of various organic compounds .
Method of Application
The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
Antibacterial Research
1,8-Dihydroxy-4,5-dinitroanthraquinone has been identified as a new antibacterial agent against Staphylococcus aureus and Enterococcus faecalis .
Application
This compound was identified through in silico methods as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus and Enterococcus faecalis .
Method of Application
Virtual screenings based on molecular docking and the pharmacophore model, molecular dynamics simulations, and free energy calculations were used to identify this compound as a promising inhibitor .
Results or Outcomes
In vitro tests showed that this compound was active towards Gram-positive bacteria with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis . It was ineffective against E. coli . Experiments on kill-time kinetics indicated that, at the tested concentrations, this compound produced bacteriostatic effects on both Gram-positive bacteria .
Environmental Impact Study
1,8-Dinitroanthraquinone has been used to study the environmental impact of heavy metals .
Application
This compound can be used as a probe to understand how heavy metals interact with organic compounds in the environment .
Method of Application
The specific methods of application would depend on the particular environmental study being conducted. Unfortunately, the exact technical details or parameters are not provided in the source .
Fluorescence Studies
1,8-Dinitroanthraquinone has been used to probe protein and biomolecule properties using fluorescence .
Application
This compound can be used as a fluorescent probe to study the properties of proteins and other biomolecules .
Method of Application
The specific methods of application would depend on the particular fluorescence study being conducted. Unfortunately, the exact technical details or parameters are not provided in the source .
Ion Detection
1,8-Dinitroanthraquinone has been used for detecting specific ions in solution .
Application
This compound can be used as a probe to detect the presence of specific ions in a solution .
Method of Application
The specific methods of application would depend on the particular ion detection study being conducted. Unfortunately, the exact technical details or parameters are not provided in the source .
Enzyme-Substrate Interactions
1,8-Dinitroanthraquinone has been used to investigate enzyme-substrate interactions .
Application
This compound can be used as a probe to study the interactions between enzymes and their substrates .
Method of Application
The specific methods of application would depend on the particular enzyme-substrate interaction being studied. Unfortunately, the exact technical details or parameters are not provided in the source .
Electrochemical Applications
Anthraquinone and its derivatives, including 1,8-Dinitroanthraquinone, have been identified as sustainable materials for electrochemical applications .
Application
These compounds have been used in a joint experimental and theoretical investigation of the redox potential in solution .
Method of Application
The study involved the calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide .
Results or Outcomes
The study found a positive shift in the reduction potentials of these β-only derivatives, 1,4-, 1,5- and 1,8-OH-AQ. This result demonstrates the importance of the stabilization of both reduced carbonyl groups along with the distribution of the OH substituents in the AQ host scaffold .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Increasing rates of bacterial resistance to antibiotics are a growing concern worldwide. The search for potential new antibiotics has included several natural products such as anthraquinones . Our results present DHDNA as a potential PPAT inhibitor, showing antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis .
properties
IUPAC Name |
1,8-dinitroanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)12-8(13)4-2-6-10(12)16(21)22/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIJFIUDKPXMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059599 | |
Record name | 9,10-Anthracenedione, 1,8-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dinitroanthraquinone | |
CAS RN |
129-39-5 | |
Record name | 1,8-Dinitro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Dinitro-9,10-anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Dinitroanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,8-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,8-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dinitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,8-DINITRO-9,10-ANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0846316GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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